![molecular formula C11H13N3O4 B13719562 N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-morpholin-4-yl-3-nitrobenzaldehyde oxime is an organic compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and an oxime functional group attached to a benzaldehyde core. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime typically involves the following steps:
Nitration: The starting material, 4-morpholin-4-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods
While specific industrial production methods for 4-morpholin-4-yl-3-nitrobenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-morpholin-4-yl-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Reduction: 4-morpholin-4-yl-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-morpholin-4-yl-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime is largely dependent on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.
Morpholine Ring: Enhances the compound’s solubility and ability to interact with biological membranes.
相似化合物的比较
Similar Compounds
- 4-morpholin-4-yl-3-nitrobenzaldehyde.
- 4-morpholin-4-yl-3-aminobenzaldehyde.
- 4-morpholin-4-ylbenzaldehyde.
Uniqueness
4-morpholin-4-yl-3-nitrobenzaldehyde oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
属性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |
InChI 键 |
MEVRRKYKPCBYHM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


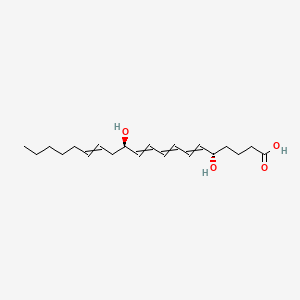
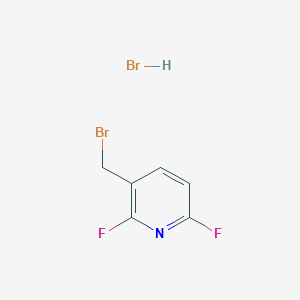

![3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719506.png)
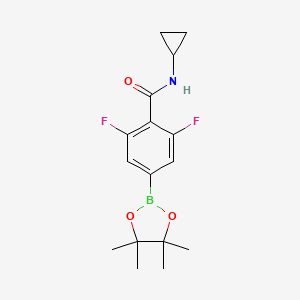
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
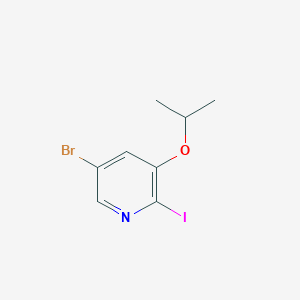
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)
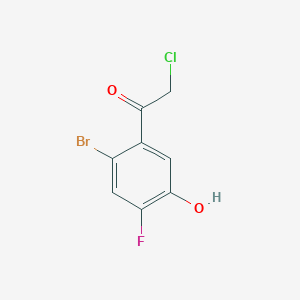

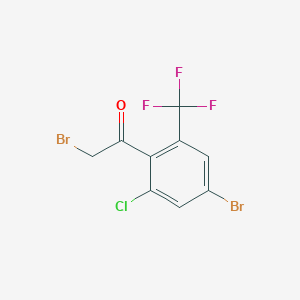
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

